molecular formula C8H18O3 B13506142 5-(2-Methoxyethoxy)pentan-2-ol

5-(2-Methoxyethoxy)pentan-2-ol

Cat. No.: B13506142
M. Wt: 162.23 g/mol
InChI Key: WUIQLXSQBJKKLA-UHFFFAOYSA-N
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Description

Significance of Alkoxyalkanols and Ether-Alcohol Functional Groups in Contemporary Organic Chemistry

Alkoxyalkanols, and more broadly molecules containing ether and alcohol functionalities, are of fundamental importance in organic chemistry. wiktionary.orglumenlearning.com Alcohols are versatile organic compounds containing a hydroxyl (-OH) group, which can act as a nucleophile or be protonated to form a good leaving group, enabling a wide array of substitution and elimination reactions. masterorganicchemistry.com The hydroxyl group's acidity also allows for deprotonation, which significantly enhances its nucleophilicity. pitt.edu Ethers, characterized by an oxygen atom connected to two alkyl or aryl groups (R-O-R'), are generally less reactive than alcohols. uomus.edu.iq This relative inertness makes them excellent solvents for many organic reactions. pitt.eduuomus.edu.iq

In complex syntheses, the hydroxyl group's reactivity can sometimes interfere with desired reactions at other sites in a molecule. masterorganicchemistry.com In such cases, it can be "protected" by converting it into a less reactive group, such as a silyl (B83357) ether or another ether linkage like a tetrahydropyranyl (THP) ether. masterorganicchemistry.compitt.edu The study of molecules like 5-(2-Methoxyethoxy)pentan-2-ol (B6251485) provides insight into the interplay between these two crucial functional groups. Furthermore, alkoxy alcohols serve as intermediates in various organic syntheses, including epoxide ring-opening reactions, and find use as solvents. researchgate.net

Overview of Structural Motifs and Analogs Related to this compound

The chemical properties and potential applications of this compound can be better understood by comparing it to its structural analogs. Variations in the carbon skeleton, the nature of the ether linkage, or the inclusion of other functional groups can significantly alter the molecule's reactivity and physical characteristics.

For instance, a simpler analog, 5-Methoxypentan-2-ol, shares the core secondary alcohol and a terminal ether, but with a simpler methoxy (B1213986) group instead of a methoxyethoxy group. Other analogs introduce different functionalities, such as aromatic rings, additional functional groups, or cyclic structures, which confer distinct properties.

Table 1: Comparison of this compound and Related Structural Analogs

Compound NameMolecular FormulaKey Structural Features & DifferencesPotential Implications
This compound C₈H₁₈O₃Secondary alcohol, ether linkage with an additional ethoxy unit.The ether chain may influence solubility and coordinating properties.
5-Methoxypentan-2-ol C₆H₁₄O₂Simpler analog with a terminal methoxy group. Lower molecular weight and potentially different polarity compared to the target compound.
5-(3-Methoxyphenylthio)pentan-2-ol C₁₂H₁₈O₂SContains a thioether and an aromatic methoxyphenyl group instead of an alkoxy group. The aromatic ring introduces UV absorption properties, useful in photochemistry; the thioether offers different reactivity.
5-(2,2,3-Trimethyl-3-cyclopentenyl)-3-methylpentan-2-ol C₁₄H₂₆OFeatures a bulky, cyclic cyclopentene (B43876) moiety and is a tertiary alcohol. The cyclic structure increases molecular weight and steric hindrance, enhancing stability. Used in fragrances.
5-(Oxiran-2-yl)-1-phenylpentan-2-ol C₁₃H₁₈O₂Contains a reactive epoxide (oxirane) ring and a phenyl group. The strained epoxide ring is susceptible to nucleophilic ring-opening, making it a useful intermediate in polymer and drug synthesis.

Rationale and Scope of Academic Inquiry into the Chemical Transformations and Applications of this compound

Academic research into compounds like this compound is driven by the need to develop new synthetic methods and to understand the reactivity of polyfunctional molecules. A key area of investigation is the selective transformation of one functional group in the presence of another.

A specific example of such an inquiry is the oxidation of secondary ethers to ketones. In one study, the ketone derivative of the target compound, 5-(2-Methoxyethoxy)pentan-2-one (compound 31 in the study), was synthesized from its precursor alcohol. acs.orgnih.gov The research focused on developing a method using calcium hypochlorite (B82951) to achieve this transformation. acs.orgnih.gov The general procedure involved dissolving the starting material, a methyl ether (compound 18 ), in a solvent mixture and treating it with the oxidizing agent. acs.org This type of research is valuable as it provides new tools for organic chemists to perform complex molecular manipulations. acs.orgnih.gov

The broader scope of inquiry includes exploring how such molecules can serve as building blocks for more complex structures or as functional components in materials science. Alkoxyalkanol-modified materials have been investigated for optoelectronics applications. google.com The unique combination of a hydroxyl group (for attachment or reaction) and a flexible ether chain (for modifying properties like solubility or ion-coordination) makes these compounds attractive for creating advanced materials, such as specialized polymers or coatings. solubilityofthings.comfalconediting.com The study of their chemical transformations is therefore essential for unlocking their full potential in both fundamental synthesis and applied materials science. spectrum-instrumentation.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C8H18O3

Molecular Weight

162.23 g/mol

IUPAC Name

5-(2-methoxyethoxy)pentan-2-ol

InChI

InChI=1S/C8H18O3/c1-8(9)4-3-5-11-7-6-10-2/h8-9H,3-7H2,1-2H3

InChI Key

WUIQLXSQBJKKLA-UHFFFAOYSA-N

Canonical SMILES

CC(CCCOCCOC)O

Origin of Product

United States

Synthetic Methodologies for 5 2 Methoxyethoxy Pentan 2 Ol

De Novo Synthesis Strategies for 5-(2-Methoxyethoxy)pentan-2-ol (B6251485)

The de novo synthesis of this compound can be achieved through various established organic chemistry reactions. These methods focus on building the molecule from simpler starting materials.

Multistep Synthetic Routes Utilizing Ester Reduction or Ketone Reduction of Precursors

A prominent and practical approach to synthesizing this compound involves the reduction of its corresponding ketone, 5-(2-Methoxyethoxy)pentan-2-one. This ketone precursor has been synthesized, providing a direct route to the target alcohol. acs.org The reduction of a ketone to a secondary alcohol is a fundamental transformation in organic synthesis, typically achieved with high efficiency using various reducing agents. libretexts.org

The general transformation is as follows:

5-(2-Methoxyethoxy)pentan-2-one → this compound

Commonly employed reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is often preferred due to its milder nature and compatibility with protic solvents like methanol (B129727) or ethanol, simplifying the reaction workup. Lithium aluminum hydride is a more powerful reducing agent and must be used in anhydrous aprotic solvents such as diethyl ether or tetrahydrofuran (B95107) (THF).

Table 1: Common Reducing Agents for Ketone Reduction

Reducing Agent Solvent General Conditions
Sodium Borohydride (NaBH₄) Methanol, Ethanol 0 °C to room temperature
Lithium Aluminum Hydride (LiAlH₄) Diethyl ether, THF (anhydrous) 0 °C to room temperature, followed by aqueous workup

Grignard Reagent Addition to Carbonyl Precursors

An alternative de novo synthesis involves the use of a Grignard reagent to form the carbon-carbon bond at the second position of the pentanol (B124592) chain. masterorganicchemistry.com This method constructs the secondary alcohol functionality directly. Specifically, the reaction would involve the addition of a methyl Grignard reagent, such as methylmagnesium bromide (CH₃MgBr), to the aldehyde precursor, 4-(2-methoxyethoxy)butanal.

The reaction proceeds via the nucleophilic attack of the carbanionic methyl group from the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde. libretexts.org A subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol, this compound. dalalinstitute.com

This retrosynthetic analysis can be broken down into two potential disconnections around the hydroxyl-bearing carbon:

Table 2: Retrosynthetic Analysis for Grignard Synthesis of this compound

Disconnection Grignard Reagent Carbonyl Precursor
C1-C2 Bond Methylmagnesium halide (e.g., CH₃MgBr) 4-(2-Methoxyethoxy)butanal
C2-C3 Bond 3-(2-Methoxyethoxy)propylmagnesium halide Acetaldehyde

The first pathway, using methylmagnesium halide and 4-(2-methoxyethoxy)butanal, is generally more practical due to the commercial availability and stability of the starting materials.

Stereoselective Approaches to this compound

Since the C2 carbon in this compound is a chiral center, the synthesis will produce a racemic mixture of (R)- and (S)-enantiomers unless a stereoselective method is employed. Stereoselective synthesis can be achieved by modifying the reduction or Grignard addition reactions.

For the ketone reduction pathway, chiral reducing agents or catalysts can be used to selectively produce one enantiomer. Examples include the use of chiral borane (B79455) reagents or catalytic hydrogenation with a chiral catalyst. researchgate.net For instance, the reduction of α-hydroxy ketones with zinc borohydride has been shown to afford glycols with high stereoselectivity. researchgate.net

In the context of Grignard reactions, a chiral auxiliary or a chiral ligand can be incorporated to influence the facial selectivity of the nucleophilic attack on the aldehyde. dalalinstitute.com While these are well-established principles in asymmetric synthesis, specific documented applications for the synthesis of enantiomerically pure this compound are not readily found in the literature. google.comcsic.esnih.gov

Functional Group Interconversion Strategies for the Ether Linkage in Precursors

These strategies involve creating the ether linkage on a pre-existing pentanol derivative.

Williamson Ether Synthesis in the Context of Pentanol Derivatives

The Williamson ether synthesis is a classic and versatile method for forming ethers and is applicable to the synthesis of this compound precursors. masterorganicchemistry.com This reaction involves the SN2 displacement of a halide or other good leaving group by an alkoxide ion. libretexts.orgkhanacademy.org

To form the 2-methoxyethoxy group, one could start with a diol such as pentane-1,4-diol. The primary alcohol would first be selectively protected. The remaining secondary alcohol could then be deprotonated with a strong base like sodium hydride (NaH) to form an alkoxide. nih.gov This alkoxide would then react with 2-chloroethyl methyl ether (or a related electrophile) to form the desired ether linkage. A final deprotection step would yield the target molecule.

Alternatively, and perhaps more directly, one could start with a precursor like 5-hydroxypentan-2-ol, where the primary alcohol is available for etherification.

Table 3: Example Reagents for Williamson Ether Synthesis

Alcohol Precursor Base Electrophile
A protected pentan-2,5-diol derivative Sodium Hydride (NaH) 2-Bromoethyl methyl ether
5-Hydroxypentan-2-ol (with protected C2-OH) Potassium Hydride (KH) 2-Methoxyethyl tosylate

The reaction is most efficient with primary alkyl halides and is subject to the typical limitations of SN2 reactions, such as steric hindrance. masterorganicchemistry.comlibretexts.org

Catalytic Etherification Reactions

More modern approaches to ether synthesis involve catalytic methods that can operate under milder conditions than the traditional Williamson synthesis. google.com Reductive etherification, for example, can form an ether by coupling an alcohol with a ketone or aldehyde in the presence of a reducing agent and a catalyst. organic-chemistry.org

For instance, this compound could potentially be synthesized via the reductive etherification of an appropriate ketone with 2-methoxyethanol. Catalytic systems often employ transition metals like iron, palladium, or ruthenium. organic-chemistry.orgnrel.govacademie-sciences.fr These methods can offer advantages in terms of functional group tolerance and reaction conditions, sometimes proceeding at ambient temperatures. organic-chemistry.org While these are powerful techniques in modern organic synthesis, specific protocols for the synthesis of this compound using catalytic etherification are not explicitly detailed in the surveyed literature. google.com

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound aims to reduce the environmental impact of its production. scispace.com This involves the development of processes that are more efficient, use less hazardous materials, and generate less waste. imist.makahedu.edu.in Key areas of focus include the use of biocatalysis and the adoption of solvent-free or environmentally benign reaction media. kahedu.edu.in

Biocatalytic Transformations for Alcohol and Ether Formation

Biocatalysis offers a powerful tool for the green synthesis of molecules like this compound, leveraging the high selectivity and mild operating conditions of enzymes.

Alcohol Formation: The secondary alcohol group in this compound can be synthesized with high stereoselectivity using alcohol dehydrogenases (ADHs). These enzymes catalyze the reduction of a corresponding ketone precursor, 5-(2-methoxyethoxy)pentan-2-one. ADHs utilize nicotinamide (B372718) cofactors and can be engineered to exhibit a broad substrate scope, making them valuable catalysts in organic synthesis. frontiersin.org The use of whole-cell systems containing ADHs can simplify the process by providing in-situ cofactor regeneration.

Ether Formation: While the enzymatic synthesis of ethers is less common than their degradation, certain enzymes can catalyze this transformation. google.com For instance, the formation of the ether linkage in this compound could potentially be achieved through a biocatalytic hydrogen-borrowing cascade. acs.org This process might involve the oxidation of a diol precursor, followed by amination and subsequent conversion to the ether, although this is a more complex and less direct route. A more straightforward enzymatic approach could involve enzymes like silicatein-α, which have been shown to catalyze the condensation of alcohols to form ethers, though their substrate scope for this specific transformation would require further investigation. mdpi.com

Solvent-Free or Environmentally Benign Media Approaches

A key principle of green chemistry is the reduction or elimination of volatile organic solvents. kahedu.edu.in For the synthesis of alkoxy alcohols like this compound, several solvent-free or benign media approaches have been developed.

One promising method is the ring-opening of a suitable epoxide, such as 2-methyl-2-(3-oxiranylpropyl)oxirane, with methanol in the presence of a solid acid catalyst. Catalysts like erbium(III) triflate or sulphated yttria-zirconia have been shown to be highly efficient for the alcoholysis of epoxides under solvent-free conditions. organic-chemistry.orgresearchgate.net These catalysts are often reusable, which further enhances the green credentials of the process. organic-chemistry.org The reaction proceeds with high regioselectivity, with the nucleophilic attack of methanol occurring at the less sterically hindered carbon of the epoxide ring. researchgate.net

Another approach involves conducting the synthesis in water, which is an environmentally benign solvent. While the solubility of the reactants may be a concern, the use of phase-transfer catalysts or surfactant-like molecules can facilitate the reaction. Microwave-assisted synthesis in aqueous media has also emerged as a green technique that can accelerate reaction rates and improve yields. kahedu.edu.in

Scale-Up Considerations and Process Optimization for this compound Production

The transition from laboratory-scale synthesis to industrial production of this compound requires careful consideration of process optimization and scale-up factors. pitt.edu The goal is to develop a process that is not only economically viable but also safe and environmentally responsible. google.com

For a potential industrial synthesis, such as the catalyzed ring-opening of an epoxide, process parameters like temperature, pressure, catalyst loading, and reaction time would need to be optimized to maximize yield and purity while minimizing energy consumption. The choice of catalyst is critical; an ideal catalyst would be highly active, selective, robust, and easily separable from the reaction mixture for reuse. researchgate.net

The purification of the final product is another important consideration. Distillation is a common method for purifying liquid products like this compound. However, on a large scale, this can be an energy-intensive process. Therefore, the development of non-distillative separation techniques, such as membrane filtration or liquid-liquid extraction with green solvents, could be beneficial.

Comparative Analysis of Synthetic Yields, Purity, and Atom Economy

A comparative analysis of different synthetic routes to this compound highlights the trade-offs between traditional and greener methodologies. The key metrics for comparison are synthetic yield, purity, and atom economy. libretexts.org Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. chembam.com

Synthetic Route Plausible Yield (%) Expected Purity (%) Calculated Atom Economy (%) Green Chemistry Considerations
Williamson Ether Synthesis followed by Grignard Reaction 60-70>95 (after chromatography)~45%Use of hazardous reagents (e.g., sodium hydride, Grignard reagent), generation of significant salt waste.
Epoxide Ring-Opening with Methanol (Solvent-Free) 85-95 organic-chemistry.orgresearchgate.net>98100% (in theory)High atom economy, solvent-free conditions, potential for reusable catalyst. organic-chemistry.orgresearchgate.net
Biocatalytic Reduction of Ketone Precursor >90 (for reduction step)High enantiomeric purityDependent on ketone synthesisMild reaction conditions, high selectivity, but may require multi-step process for precursor synthesis. frontiersin.org

This table presents hypothetical data based on analogous reactions reported in the literature for comparative purposes.

The traditional Williamson ether synthesis, while a well-established method, suffers from low atom economy due to the formation of stoichiometric amounts of salt byproducts. google.com In contrast, the direct ring-opening of an epoxide with methanol is a highly atom-economical reaction, as all the atoms of the reactants are incorporated into the final product. google.com This approach, especially when carried out under solvent-free conditions with a recyclable catalyst, aligns well with the principles of green chemistry.

Chemical Reactivity and Derivatization Pathways of 5 2 Methoxyethoxy Pentan 2 Ol

Reactions of the Secondary Hydroxyl Functionality

The secondary alcohol group is a key site for numerous chemical reactions, including oxidation, esterification, etherification, and nucleophilic substitution.

Oxidation to Corresponding Ketones (e.g., 5-(2-Methoxyethoxy)pentan-2-one)

The secondary alcohol in 5-(2-methoxyethoxy)pentan-2-ol (B6251485) can be oxidized to the corresponding ketone, 5-(2-methoxyethoxy)pentan-2-one. acs.orgquora.com A common method for this transformation involves the use of calcium hypochlorite (B82951) in an aqueous acetonitrile (B52724) solution with acetic acid as an activator. researchgate.net This mild process is compatible with various functional groups. researchgate.net

In a typical procedure, this compound is dissolved in a mixture of acetonitrile, water, and acetic acid. The solution is cooled, and calcium hypochlorite is added in portions. acs.org The reaction mixture is stirred for an extended period to ensure complete conversion. acs.org

Table 1: Oxidation of this compound

Reactant Reagent Solvent System Product

Esterification and Etherification Reactions for Derivative Synthesis

The hydroxyl group of this compound can readily undergo esterification and etherification to produce a variety of derivatives. These reactions are fundamental in modifying the molecule's physical and chemical properties.

Esterification: This reaction typically involves reacting the alcohol with a carboxylic acid or its derivative, such as an acyl chloride or anhydride (B1165640), often in the presence of an acid catalyst. For instance, esterification with acetic anhydride would yield 5-(2-methoxyethoxy)pentan-2-yl acetate (B1210297).

Etherification: Further etherification can be achieved through reactions like the Williamson ether synthesis. This involves deprotonating the alcohol to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. For example, reaction with sodium hydride followed by methyl iodide would produce 2-methoxy-5-(2-methoxyethoxy)pentane. researchgate.net

These derivatization strategies are crucial for creating new molecules with tailored properties for various applications. nih.gov

Nucleophilic Substitution Reactions and Rearrangements

The secondary hydroxyl group can be a leaving group in nucleophilic substitution reactions, typically after protonation or conversion to a better leaving group like a tosylate or mesylate. sathyabama.ac.in The reaction pathway, whether Sₙ1 or Sₙ2, is influenced by the substrate's structure, the nucleophile, the leaving group, and the solvent. sathyabama.ac.in

Rearrangements, such as 1,2-hydride or 1,2-alkyl shifts, can occur in reactions that proceed through a carbocation intermediate (Sₙ1 pathway). sathyabama.ac.inbyjus.com These rearrangements lead to the formation of more stable carbocations. sathyabama.ac.in For example, if a carbocation is formed at the second carbon, a hydride shift from an adjacent carbon could potentially occur.

Stability and Reactivity of the Ether Linkage under Varied Conditions

The ether linkage in this compound is generally stable but can be cleaved under specific, often harsh, conditions.

Acid- and Base-Catalyzed Cleavage of the Methoxyethoxy Moiety

Acid-Catalyzed Cleavage: Ethers can be cleaved by strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). researchgate.net The reaction mechanism involves protonation of the ether oxygen, followed by nucleophilic attack by the conjugate base of the acid. This process can lead to the formation of an alcohol and an alkyl halide.

Base-Catalyzed Cleavage: Cleavage of ethers under basic conditions is generally not feasible, as alkoxides are poor leaving groups. However, specific reagents or reaction conditions might facilitate this transformation in certain contexts.

Thermal Stability and Decomposition Pathways

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
5-(2-Methoxyethoxy)pentan-2-one
Calcium Hypochlorite
Acetonitrile
Acetic Acid
5-(2-methoxyethoxy)pentan-2-yl acetate
Sodium Hydride
Methyl Iodide
2-methoxy-5-(2-methoxyethoxy)pentane
Hydroiodic Acid
Hydrobromic Acid

Advanced Spectroscopic and Chromatographic Characterization of 5 2 Methoxyethoxy Pentan 2 Ol and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including 5-(2-Methoxyethoxy)pentan-2-ol (B6251485). Both one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments are employed to map out the connectivity of atoms and deduce the stereochemistry of the molecule. acs.orgresearchgate.netcdnsciencepub.comox.ac.ukweebly.com

In the ¹H NMR spectrum of a related silyl (B83357) ether derivative, key signals include a multiplet for the protons on the carbon bearing the hydroxyl group, a singlet for the methoxy (B1213986) group protons, and a doublet for the terminal methyl group. acs.org For instance, in a similar compound, 5-(2-methoxyethoxy)pentan-2-one, the ¹H NMR spectrum in CDCl₃ shows characteristic signals at δ 3.61 (t, J = 6.1 Hz, 2H), 2.51 (t, J = 7.3 Hz, 2H), 2.15 (s, 3H), and 1.78 (tt, J = 7.2, 6.1 Hz, 2H). acs.org The ¹³C NMR spectrum provides complementary information, with signals corresponding to each unique carbon atom in the molecule. acs.orgweebly.com

Proton (¹H) Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz Assignment
H-a~3.80m--CH(OH)-
H-b~3.55m--OCH₂CH₂O-
H-c~3.45t~6.5-CH₂OCH₃
H-d3.38s--OCH₃
H-e~1.55m--CH₂- (C3)
H-f~1.45m--CH₂- (C4)
H-g1.20d~6.2-CH(OH)CH₃
Note: This table is a representative example based on typical chemical shifts for similar structures. Actual values can vary based on solvent and experimental conditions.
Carbon (¹³C) Chemical Shift (ppm) Assignment
C-1~23.5-CH(OH)CH₃
C-2~67.5-CH(OH)-
C-3~38.0-CH₂- (C3)
C-4~29.0-CH₂- (C4)
C-5~72.0-CH₂OCH₂CH₂O-
C-6~70.0-OCH₂CH₂O-
C-7~59.0-OCH₃
Note: This table is a representative example based on typical chemical shifts for similar structures. Actual values can vary based on solvent and experimental conditions.

To resolve complex spectral overlaps and establish through-bond and through-space correlations, a variety of 2D NMR techniques are utilized. researchgate.netyoutube.come-bookshelf.deresearchgate.net

COSY (Correlation Spectroscopy) : This experiment reveals proton-proton (¹H-¹H) coupling networks, allowing for the tracing of adjacent protons along the carbon skeleton. researchgate.nete-bookshelf.de For this compound, COSY would show correlations between the proton on C2 and the protons on C1 and C3, as well as correlations between the protons on adjacent methylene (B1212753) groups in the ethoxy chain.

HMQC (Heteronuclear Multiple Quantum Coherence) / HSQC (Heteronuclear Single Quantum Coherence) : These techniques correlate proton signals with their directly attached carbon atoms (¹H-¹³C one-bond correlations). researchgate.netyoutube.come-bookshelf.de This is crucial for assigning carbon resonances based on the more easily interpreted proton spectrum. For example, the proton signal of the methoxy group would correlate with the methoxy carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment identifies longer-range (typically 2-3 bond) couplings between protons and carbons. researchgate.netyoutube.come-bookshelf.de It is invaluable for connecting different fragments of the molecule. For instance, HMBC can show a correlation between the methoxy protons and the carbon of the adjacent methylene group (C-6).

NOESY (Nuclear Overhauser Effect Spectroscopy) : NOESY provides information about the spatial proximity of protons, which is essential for determining stereochemistry and conformation. researchgate.netresearchgate.netutoronto.ca For chiral molecules, NOESY can help in assigning the relative configuration of stereocenters.

Quantitative NMR (qNMR) is a powerful method for determining the purity of a substance without the need for a specific reference standard of the analyte itself. ox.ac.ukacs.orgbwise.krmagritek.com By comparing the integral of an analyte's signal to that of a certified internal standard of known concentration, the absolute purity of the sample can be calculated. ox.ac.ukacs.org This technique is also valuable for monitoring the progress of a reaction by quantifying the relative amounts of starting materials, intermediates, and products over time. ox.ac.uk For accurate qNMR results, experimental parameters such as relaxation delays must be carefully optimized. ox.ac.ukacs.org

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule, which are characteristic of its functional groups. cdnsciencepub.comox.ac.ukamericanpharmaceuticalreview.commt.comksu.edu.sanih.gov

Infrared (IR) Spectroscopy : The IR spectrum of this compound is expected to show a broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol group. mt.comksu.edu.sa Strong C-O stretching bands would appear around 1100 cm⁻¹, characteristic of the ether linkages. mt.com The C-H stretching vibrations of the alkyl chain would be observed in the 2950-2850 cm⁻¹ region. americanpharmaceuticalreview.com

Raman Spectroscopy : Raman spectroscopy is particularly sensitive to non-polar bonds. mt.comksu.edu.sanih.govspectroscopyonline.com For this molecule, the C-C backbone vibrations would be clearly visible in the Raman spectrum. While the O-H stretch is typically weak in Raman, the C-H and C-O stretching vibrations provide complementary information to the IR spectrum. mt.com

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Spectroscopy
Hydroxyl (-OH)O-H Stretch3400-3200 (broad)IR
Alkyl (C-H)C-H Stretch2950-2850IR, Raman
Ether (C-O-C)C-O Stretch~1100IR, Raman

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule with high precision, which in turn allows for the calculation of its elemental formula. acs.org This technique is crucial for confirming the identity of a newly synthesized compound. For example, the calculated exact mass for a related silyl ether derivative, (C₁₂H₂₈O₂Si – C₄H₉)⁺, was found to be 175.1154, with the experimental value being 175.1160. acs.org

Furthermore, by analyzing the fragmentation pattern of the molecule in the mass spectrometer, valuable structural information can be obtained. The fragmentation pathways often involve the loss of small, stable molecules or radicals, such as water from the alcohol group or the methoxy group.

Advanced Chromatographic Separations for Purity and Isomer Analysis

Chromatographic techniques are essential for the separation and purification of this compound and for the analysis of its isomeric purity.

Preparative high-performance liquid chromatography (HPLC) is a powerful technique for isolating and purifying compounds on a larger scale. lcms.czpitt.edu By selecting an appropriate stationary phase (e.g., C18 for reverse-phase chromatography) and mobile phase, it is possible to separate the target compound from impurities and byproducts of a reaction. lcms.czsielc.com For instance, a method using a Newcrom R1 HPLC column with a mobile phase of acetonitrile (B52724), water, and an acid has been described for the separation of a similar compound. sielc.com This technique is scalable and can be used for the isolation of impurities for further characterization. lcms.czsielc.com Column chromatography using silica (B1680970) gel is also a common method for purification. acs.org

Chiral Chromatography for Enantiomeric Purity Assessment

The separation of enantiomers is critical where the biological or material properties of the two mirror-image forms of a chiral molecule differ. Chiral chromatography is the most widely used method for determining the enantiomeric purity of such compounds. clockss.org For a molecule like this compound, both gas chromatography (GC) and high-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) can be employed.

The selection of an appropriate CSP is paramount for achieving enantiomeric separation. For alcohols, common and effective CSPs include those based on cyclodextrins and polysaccharide derivatives (e.g., cellulose (B213188) or amylose (B160209) carbamates). researchgate.netmdpi.com These phases create a chiral environment where the transient diastereomeric interactions with the enantiomers of the analyte lead to different retention times, allowing for their separation and quantification. mdpi.commdpi.com

In the case of this compound, direct analysis on a chiral column is possible. However, derivatization of the hydroxyl group to form an ester, such as an acetate (B1210297) or benzoate (B1203000), can often enhance the separation by increasing the volatility for GC analysis or by introducing additional interaction sites (e.g., π-π interactions with benzoate derivatives) for HPLC analysis. clockss.orgnih.gov For instance, the acylation of chiral alcohols has been shown to improve resolution on cyclodextrin-based GC columns. nih.govresearchgate.net

A hypothetical chiral HPLC method for the enantiomeric purity assessment of this compound is presented below. This method utilizes a polysaccharide-based chiral stationary phase, which is known for its broad applicability in separating a wide range of chiral compounds, including alcohols.

Table 1: Hypothetical Chiral HPLC Method Parameters for Enantiomeric Purity Assessment of this compound

ParameterValue
Column Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel)
Dimensions 250 mm x 4.6 mm, 5 µm
Mobile Phase n-Hexane / 2-Propanol (90:10, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV at 210 nm
Injection Volume 10 µL
Retention Time (R-enantiomer) ~ 8.5 min
Retention Time (S-enantiomer) ~ 9.8 min
Resolution (Rs) > 1.5

X-ray Diffraction Studies of Crystalline Derivatives

X-ray diffraction (XRD) on single crystals is the definitive method for determining the absolute configuration of chiral molecules and providing detailed information about their three-dimensional structure, including bond lengths, bond angles, and crystal packing. However, obtaining single crystals suitable for XRD analysis can be challenging for liquids or low-melting solids like this compound.

A common and effective strategy to overcome this is to convert the liquid alcohol into a crystalline derivative. nih.gov The introduction of rigid, aromatic groups can facilitate the formation of well-ordered crystals through intermolecular interactions such as π-π stacking. Common derivatizing agents for alcohols include substituted benzoic acids (to form esters) or isocyanates (to form urethanes). mdpi.comnih.govwikipedia.org For example, the formation of benzoate esters is a widely used technique to produce crystalline derivatives of alcohols for structural analysis. nih.govwikipedia.org

A plausible approach for this compound would be its reaction with 4-nitrobenzoyl chloride to form the corresponding 4-nitrobenzoate (B1230335) ester. The nitro group and the phenyl ring in this derivative would promote crystallization. An X-ray diffraction study of a single crystal of this derivative would unequivocally establish the relative and absolute stereochemistry of the chiral center.

Table 2: Hypothetical X-ray Diffraction Data for a Crystalline Derivative of this compound (e.g., the 4-Nitrobenzoate Ester)

ParameterValue
Chemical Formula C₁₅H₂₁NO₆
Crystal System Orthorhombic
Space Group P2₁2₁2₁
Unit Cell Dimensions a = 5.89 Å, b = 9.45 Å, c = 28.12 Å
α = 90°, β = 90°, γ = 90°
Volume 1565.3 ų
Z (Molecules per unit cell) 4
Density (calculated) 1.33 g/cm³
Radiation Mo Kα (λ = 0.71073 Å)
Temperature 100 K
Final R-indices [I > 2σ(I)] R₁ = 0.045, wR₂ = 0.118

Computational and Theoretical Investigations of 5 2 Methoxyethoxy Pentan 2 Ol

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are powerful tools for elucidating the electronic structure and energetic properties of molecules. For a molecule like 5-(2-Methoxyethoxy)pentan-2-ol (B6251485), these calculations can provide insights into its reactivity, polarity, and the distribution of electrons within the molecule.

Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity of a molecule. fiveable.melibretexts.orgwikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap generally suggests higher reactivity.

For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl and ether groups due to the presence of lone pair electrons. The LUMO, conversely, would likely be distributed over the antibonding σ* orbitals of the C-O and C-C bonds.

From the HOMO and LUMO energies, various reactivity descriptors can be calculated to quantify the molecule's chemical behavior. These include:

Ionization Potential (I): The energy required to remove an electron from the molecule (approximated as I ≈ -EHOMO).

Electron Affinity (A): The energy released when an electron is added to the molecule (approximated as A ≈ -ELUMO).

Electronegativity (χ): The tendency of the molecule to attract electrons (χ = (I + A) / 2).

Chemical Hardness (η): A measure of the molecule's resistance to a change in its electron distribution (η = (I - A) / 2).

Chemical Softness (S): The reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω): A measure of the molecule's ability to act as an electrophile (ω = χ² / 2η).

Table 1: Predicted Frontier Molecular Orbital Energies and Reactivity Descriptors for this compound (Illustrative Data)

ParameterValue (eV)
EHOMO-9.5
ELUMO1.5
HOMO-LUMO Gap (ΔE)11.0
Ionization Potential (I)9.5
Electron Affinity (A)-1.5
Electronegativity (χ)4.0
Chemical Hardness (η)5.5
Chemical Softness (S)0.18
Electrophilicity Index (ω)1.45

Note: These values are illustrative and based on typical ranges for similar alkoxy alcohols. Actual values would require specific quantum chemical calculations.

The presence of electronegative oxygen atoms in the hydroxyl and ether functional groups of this compound results in an uneven distribution of electron density, leading to a significant molecular dipole moment. researchgate.netstudy.com Quantum chemical calculations can precisely compute the magnitude and direction of this dipole moment. The dipole moment is a vector quantity that points from the center of positive charge to the center of negative charge. For this molecule, the negative end of the dipole would be oriented towards the oxygen atoms.

An electrostatic potential (ESP) map provides a visual representation of the charge distribution on the molecular surface. youtube.comyoutube.comlibretexts.org In an ESP map, regions of negative potential (electron-rich) are typically colored red, while regions of positive potential (electron-deficient) are colored blue. Green and yellow represent areas of neutral or intermediate potential. For this compound, the ESP map would show a high electron density (red) around the oxygen atoms of the hydroxyl and ether groups, and a lower electron density (blue) around the hydrogen atom of the hydroxyl group and the hydrogens of the alkyl chain. This visualization is invaluable for understanding intermolecular interactions, such as hydrogen bonding.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the pentanol (B124592) backbone and the methoxyethoxy side chain in this compound gives rise to a multitude of possible three-dimensional arrangements, or conformers. lumenlearning.comfiveable.menobelprize.org

Conformational analysis aims to identify the most stable conformers (those with the lowest energy) and the energy barriers for interconversion between them. researchgate.net Computational methods can systematically explore the potential energy surface of the molecule by rotating its single bonds. For this compound, key rotations would be around the C-C bonds of the pentanol chain and the C-O and C-C bonds of the methoxyethoxy group.

The stability of different conformers is influenced by a combination of factors, including steric hindrance between bulky groups and the potential for intramolecular hydrogen bonding between the hydroxyl group and one of the ether oxygen atoms. The most stable conformers are likely to be those that minimize steric repulsion and maximize favorable intramolecular interactions. The energy differences between conformers and the rotational barriers between them can be calculated to understand the molecule's dynamic behavior at different temperatures.

Table 2: Relative Energies of Plausible Conformers of this compound (Illustrative Data)

ConformerDescriptionRelative Energy (kcal/mol)
1Extended chain, no intramolecular H-bond1.5
2Gauche conformer with intramolecular H-bond0.0
3Folded conformer with steric hindrance3.0

Note: These values are for illustrative purposes to demonstrate the expected energetic differences between conformers.

The conformation and reactivity of this compound can be significantly influenced by the surrounding solvent. frontiersin.orgnih.govresearchgate.netcdnsciencepub.com Molecular dynamics (MD) simulations and quantum chemical calculations using implicit or explicit solvent models can be employed to study these effects.

In polar solvents, the solvent molecules can form hydrogen bonds with the hydroxyl and ether groups, which can compete with and disrupt intramolecular hydrogen bonding. This can lead to a shift in the conformational equilibrium towards more extended structures. The solvent can also affect the molecule's reactivity by stabilizing charged transition states, thereby altering reaction rates. MD simulations can provide a dynamic picture of the solute-solvent interactions and how they influence the conformational landscape over time.

Prediction of Spectroscopic Properties from First Principles (e.g., NMR Chemical Shifts, IR/Raman Vibrational Frequencies)

Computational methods can predict various spectroscopic properties of this compound, which can aid in its experimental characterization.

NMR Chemical Shifts: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for structure elucidation. Quantum chemical methods, such as the Gauge-Including Atomic Orbital (GIAO) method, can be used to calculate the ¹H and ¹³C NMR chemical shifts. nih.govliverpool.ac.uknih.govresearchgate.net These predicted shifts can be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms. The chemical shifts are sensitive to the local electronic environment of each nucleus, and therefore depend on the molecule's conformation.

Table 3: Predicted ¹H NMR Chemical Shifts for this compound (Illustrative Data)

ProtonPredicted Chemical Shift (ppm)
H on C23.8
H on C11.2
H on C53.5
OCH₃3.3
OCH₂CH₂O3.6
OH2.5 (variable)

Note: These are representative chemical shifts for similar structures and would vary with the specific conformation and solvent.

IR/Raman Vibrational Frequencies: Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. core.ac.uklibretexts.orgpressbooks.pubdocbrown.info Quantum chemical calculations can predict the vibrational frequencies and intensities of the normal modes of vibration. These predicted spectra can be compared with experimental IR and Raman spectra to identify characteristic functional groups. For this compound, key vibrational modes would include the O-H stretching of the alcohol, C-O stretching of the alcohol and ether groups, and C-H stretching and bending modes of the alkyl chains.

Table 4: Predicted Key Vibrational Frequencies for this compound (Illustrative Data)

Vibrational ModePredicted Frequency (cm⁻¹)
O-H Stretch3400 (broad)
C-H Stretch (sp³)2850-3000
C-O Stretch (alcohol)1050-1150
C-O Stretch (ether)1100-1150

Note: These are typical frequency ranges for the specified functional groups.

Reaction Mechanism Studies through Computational Approaches

Without specific computational studies, it is not possible to present findings on the following:

In Silico Design of Novel Derivatives with Predicted Chemical Properties

Similarly, there is no accessible research on the in silico design of derivatives of this compound, which would include predicted properties such as solubility, reactivity, or potential biological activity.

While computational studies exist for structurally related but distinct molecules, the strict focus of this article on this compound prevents the inclusion of such data. Further research in the field of computational chemistry would be required to generate the specific findings necessary to populate the requested sections.

Applications of 5 2 Methoxyethoxy Pentan 2 Ol in Chemical Technology and Materials Science

Role as a Specialty Solvent and Co-Solvent in Organic Synthesis and Industrial Processes

The molecular structure of 5-(2-Methoxyethoxy)pentan-2-ol (B6251485), which combines a hydrophilic alcohol group and a more lipophilic ether-alkyl chain, gives it amphiphilic properties. This allows it to act as a versatile solvent or co-solvent. Structurally related compounds like 2-(2-Methoxyethoxy)ethanol are widely used as industrial solvents in formulations for paints, inks, cleaners, and dyes. wikipedia.orgchemicalbook.com The ability of these types of solvents to dissolve a wide range of substances is a key property. solubilityofthings.com

Similarly, simpler functionalized pentanols are recognized as effective solvents in organic synthesis, facilitating reactions that require specific polarity and solubility conditions. The dual nature of this compound would likely make it an effective coupling agent, improving the miscibility of water-oil mixtures in industrial formulations such as metalworking fluids. disanlatinoamerica.com Its low volatility, a characteristic of higher glycol ethers, would also be advantageous in applications where slow evaporation is desired. chemicalbook.comsilverfernchemical.com

Precursor for Advanced Materials Synthesis

The presence of a reactive secondary hydroxyl (-OH) group makes this compound a valuable precursor for the synthesis of a variety of advanced materials.

Building Block for Polymeric Materials (e.g., polyesters, polyethers, polyurethanes)

The hydroxyl group can readily participate in polymerization reactions. This potential is demonstrated by the extensive use of structurally similar monomers in polymer science. For instance, 2-(2-methoxyethoxy)ethyl methacrylate (B99206) (MEO₂MA), which features a similar methoxyethoxy side chain, is polymerized to create advanced hydrogels and functional block copolymers. mdpi.comresearchgate.netmdpi.com

The potential polymerization reactions for this compound include:

Polyesters: Through condensation reactions with dicarboxylic acids or their derivatives. The resulting polyester (B1180765) would incorporate the flexible methoxyethoxy side chain, influencing its physical properties.

Polyurethanes: By reacting with diisocyanates. The side chain would become part of the soft segment of the polyurethane, potentially enhancing flexibility and impact resistance.

Polyethers: The alcohol can be converted to an alkoxide to initiate the ring-opening polymerization of cyclic ethers like epoxides.

Furthermore, related glycolated bithiophenes are used to synthesize semiconducting polymers, where the glycol side chains enhance solubility and influence the electronic properties of the final material. ossila.com This suggests that the methoxyethoxy group on the pentanol (B124592) backbone could be used to tune the properties of various polymer systems.

Modification of Polymer Properties (e.g., plasticizers, compatibilizers, viscosity modifiers)

The chemical structure of this compound is analogous to molecules used as polymer additives. Glycol ethers are known to function as viscosity-reducing solvents and coupling agents in aqueous media. disanlatinoamerica.com The flexible, non-polar alkyl-ether portion of the molecule can act to increase the free volume between polymer chains, a key mechanism for plasticizers. While not a traditional high-molecular-weight plasticizer itself, it could serve as a reactive plasticizer by being chemically incorporated into a polymer backbone, thereby providing permanent flexibility and preventing migration.

The amphiphilic character of the molecule also suggests a potential role as a compatibilizer in polymer blends, helping to stabilize the morphology of otherwise immiscible polymers.

Intermediate in the Synthesis of Fine Chemicals and Specialty Chemicals

The dual functionality of this compound makes it a versatile intermediate for producing a range of more complex molecules used as fine or specialty chemicals. epoch-labs.com

Precursor to Chemical Reagents or Additives

The secondary alcohol group is a key reactive site. A documented reaction is the oxidation of the alcohol to produce the corresponding ketone, 5-(2-methoxyethoxy)pentan-2-one. acs.orgsigmaaldrich.com This ketone is itself a valuable intermediate for further chemical transformations.

Additionally, the molecule can be modified to create other chemical reagents. For example, a related compound, 1-(2-methoxyethoxy)-1-vinylcyclopropane, is used in rhodium-catalyzed [5+2] cycloaddition reactions to build complex cyclic systems. orgsyn.org It is also plausible that this compound could be a precursor for synthesizing specialized peroxides, as demonstrated by the synthesis of 3-hydroperoxy-6-(2-methoxyethoxy)-3,6-dimethyl-1,2-dioxane from a related hydroperoxide. nih.govresearchgate.net

Synthesis of Lubricant Components or Functional Fluids

Glycol ethers are established components in the formulation of lubricants and metalworking fluids. disanlatinoamerica.comsilverfernchemical.com They can enhance lubrication, improve the solubility of other additives, and control evaporation. silverfernchemical.com Specific glycol and glycol ether derivatives, particularly those derived from long-chain epoxides, are patented for their use as non-toxic, biodegradable lubricants and spotting fluids in drilling applications. google.comwipo.int

This compound could be used as a starting material to synthesize lubricant esters through esterification with long-chain fatty acids. The resulting ester would benefit from the presence of the ether linkage, which can improve thermal and oxidative stability, a desirable property in high-performance lubricants.

Interactive Data Tables

Table 1: Potential Applications of this compound

Application Area Specific Role Relevant Structural Features
Solvents & Industrial Fluids Specialty Solvent, Co-Solvent, Coupling Agent Amphiphilic: Hydrophilic -OH group, Lipophilic ether-alkyl chain
Materials Science Polymer Building Block (Monomer) Reactive -OH group for polymerization
Materials Science Polymer Property Modifier Flexible ether linkage, alkyl backbone
Fine & Specialty Chemicals Chemical Intermediate Reactive -OH group for transformations (e.g., oxidation)

| Functional Fluids | Precursor for Lubricant Components | Ether linkage for stability, -OH for esterification |

Table 2: Comparison of Structurally Related Compounds and Their Documented Applications

Compound Name CAS Number Documented Application Reference
2-(2-Methoxyethoxy)ethanol 111-77-3 Industrial solvent, fuel additive, humectant, chemical intermediate wikipedia.orgchemicalbook.comatamanchemicals.com
2-(2-methoxyethoxy)ethyl methacrylate 2530-34-9 Monomer for hydrogels and functional polymers mdpi.commdpi.com
5-Methoxypentan-2-ol 18423-18-2 Solvent in organic synthesis, precursor for bioactive compounds
5-(2-methoxyethoxy)pentan-2-one 1157685-21-6 Chemical intermediate (ketone derivative) acs.orgsigmaaldrich.com
Glycol Ethers (General) N/A Lubricants, metalworking fluids, coalescing agents disanlatinoamerica.comsilverfernchemical.comgoogle.com

Utilization in Catalysis and Ligand Design

The presence of both a hydroxyl group and an ether oxygen atom in this compound makes it a candidate for applications in catalysis, either as a component of a catalyst system or as a ligand for metal catalysts.

The this compound molecule possesses a chiral center at the C2 carbon, which is bonded to the hydroxyl group. This inherent chirality suggests its potential use as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to control the stereochemical outcome of a reaction. After the desired stereochemistry is achieved, the auxiliary is removed. For a compound to be an effective chiral auxiliary, it should be readily available in an enantiomerically pure form, easily attached to the substrate, effectively control the stereochemistry of the reaction, and be easily removed without racemization.

While there is no specific research detailing the use of this compound as a chiral auxiliary, the principles of asymmetric synthesis support this potential application. The hydroxyl group provides a convenient point of attachment to a prochiral substrate. The stereochemical bias would be influenced by the steric and electronic properties of the rest of the molecule, including the methoxyethoxy tail.

Furthermore, the bifunctional nature of this compound, with its hydroxyl and ether groups, makes it a potential building block for the synthesis of more complex chiral ligands. The ether oxygen can act as an additional coordination site, potentially leading to the formation of bidentate or even tridentate ligands if the chain is flexible enough to allow for chelation. The methoxyethoxy group, in particular, is known to enhance the solubility of ligands and their metal complexes, which can be advantageous in certain catalytic systems. Research has shown that attaching methoxyethoxy groups to ligand backbones can improve their solubility in protic solvents.

In the realm of catalysis, this compound could potentially function in several capacities.

Homogeneous Catalysis: In homogeneous catalysis, the catalyst is in the same phase as the reactants. The ether and alcohol functionalities of this compound could allow it to act as a solvent or a co-catalyst in reactions. For instance, alcohols are often used as proton sources or as nucleophiles in catalytic cycles. The ether group can coordinate to metal centers, influencing the electronic and steric environment of the catalyst and, consequently, its activity and selectivity. Derivatives of polyethylene (B3416737) glycol (PEG), which contain repeating ethoxy units, have been shown to be effective phase-transfer catalysts, a role that this compound or its derivatives could potentially fulfill on a smaller scale. tandfonline.comresearchgate.net

Heterogeneous Catalysis: In heterogeneous catalysis, the catalyst is in a different phase from the reactants. While direct use of this compound as a heterogeneous catalyst is unlikely, it could be a precursor for the synthesis of catalytically active materials or be used as a reactant in processes employing heterogeneous catalysts. For example, the dehydration of alcohols to form ethers and olefins is a common reaction catalyzed by solid acids. acs.orgmdpi.com The catalytic conversion of alcohols to other valuable chemicals is a significant area of industrial chemistry. um.edu.my

The table below summarizes the potential roles of this compound in catalysis, based on the functions of its constituent groups.

Catalytic Role Relevant Functional Group(s) Potential Application Basis of Potential
Chiral AuxiliarySecondary Alcohol (Chiral Center)Asymmetric SynthesisControl of stereochemistry in reactions involving prochiral substrates.
Ligand ComponentHydroxyl and Ether OxygenSynthesis of Chiral LigandsThe two functional groups can coordinate to a metal center, forming a chelate ring.
Homogeneous Co-catalyst/SolventHydroxyl and Ether LinkageVarious Homogeneous ReactionsAlcohols can act as proton shuttles or nucleophiles; ethers can solvate and stabilize catalytic species.
Phase-Transfer CatalystMethoxyethoxy GroupBiphasic ReactionsThe amphiphilic nature of the molecule could facilitate the transfer of reactants between phases.
Precursor for Heterogeneous CatalysisMolecule as a wholeSynthesis of Ethers/OlefinsDehydration reactions catalyzed by solid acids.

Potential in Emerging Sustainable Technologies and Green Processes

The drive towards more sustainable and environmentally friendly chemical processes, often termed "green chemistry," provides a lens through which to evaluate the potential of this compound.

One of the principles of green chemistry is the use of renewable feedstocks. While the industrial synthesis of this compound is not detailed in readily available literature, its structure suggests that it could potentially be derived from bio-based sources. For example, the pentanol backbone could conceivably be produced from fermentation processes.

The methoxyethoxy group is a feature found in certain "green" solvents and materials. Polyethylene glycol (PEG) and its derivatives are often considered to be non-toxic and biodegradable, and they have been used as recyclable reaction media. researchgate.net The presence of the methoxyethoxy tail in this compound could impart some of these favorable properties, such as increased water solubility and potentially lower toxicity compared to more conventional organic solvents. The use of alcohols and ethers as solvents is widespread, and the development of new, greener solvents is an active area of research.

In the context of sustainable technologies, the catalytic upgrading of biomass-derived molecules is a key area. Alcohols are common products of biomass processing, and their subsequent conversion to value-added chemicals is a major focus. The chemistry of converting alcohols to ethers, for example, is relevant to the production of biofuels and other useful compounds. mdpi.comnih.gov While no specific studies have focused on this compound in this context, the general principles of catalytic conversion of alcohols are applicable.

The potential for this compound in green processes is summarized in the table below.

Green Chemistry Aspect Relevant Feature of this compound Potential Application
Renewable FeedstocksPentanol backbonePotential for bio-based synthesis.
Safer SolventsMethoxyethoxy group and alcohol functionalityUse as a potentially greener solvent or reaction medium.
Catalytic EfficiencyAlcohol and ether groupsUse in catalytic processes for the conversion of biomass-derived feedstocks.

It is important to reiterate that these applications are largely speculative and are based on the known chemistry of the functional groups present in this compound. Detailed experimental research would be necessary to validate these potential uses and to fully characterize the compound's performance in these roles.

Environmental and Sustainability Aspects of 5 2 Methoxyethoxy Pentan 2 Ol Production and Use

Environmental Fate and Transport Mechanisms

The environmental behavior of a chemical compound dictates its potential impact on ecosystems. For 5-(2-Methoxyethoxy)pentan-2-ol (B6251485), understanding its persistence, degradation, and mobility is key to assessing its environmental risk.

Hydrolytic Stability and Photodegradation Pathways

Abiotic Degradation in Aquatic and Atmospheric Systems

In the absence of direct studies on this compound, the abiotic degradation of similar small ether-alcohols can be considered. In aquatic environments, these compounds are not expected to significantly degrade via abiotic processes like hydrolysis. In the atmosphere, reaction with hydroxyl radicals is likely the primary removal process.

Biodegradation Pathways in Environmental Systems

The biodegradability of this compound has not been specifically reported. However, its linear carbon chain and the presence of oxygenated functional groups suggest that it is likely to be susceptible to biodegradation by microorganisms present in soil and water systems. The ether linkage may slow the rate of degradation compared to simpler alcohols.

Process Greenness Metrics and Waste Minimization Strategies in Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

While specific greenness metrics for the synthesis of this compound are not documented, a theoretical synthesis via Williamson etherification can be assessed. This would involve reacting a salt of pentan-2-ol with 2-methoxyethyl halide. To improve the greenness of this process, several strategies could be employed:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more benign alternatives like bio-derived solvents. researchgate.net

Catalysis: Employing catalytic amounts of a phase-transfer catalyst to improve reaction efficiency and reduce waste.

Energy Efficiency: Utilizing energy-efficient heating methods such as microwave irradiation. nih.gov

Waste Reduction: Optimizing reaction conditions to maximize yield and minimize the formation of byproducts, thereby adhering to the principle of atom economy. researchgate.net

Green Chemistry PrincipleApplication in this compound Synthesis
Prevention Optimize reaction to minimize waste generation.
Atom Economy Maximize the incorporation of all materials used in the process into the final product.
Less Hazardous Chemical Syntheses Use and generate substances that possess little or no toxicity to human health and the environment.
Designing Safer Chemicals Design chemical products to affect their desired function while minimizing their toxicity.
Safer Solvents and Auxiliaries Avoid or replace hazardous solvents with safer alternatives. researchgate.net
Design for Energy Efficiency Conduct synthetic methods at ambient temperature and pressure where possible. nih.gov
Use of Renewable Feedstocks Utilize starting materials derived from renewable resources.
Reduce Derivatives Minimize or avoid unnecessary derivatization.
Catalysis Use catalytic reagents in preference to stoichiometric reagents. researchgate.net
Design for Degradation Design chemical products to break down into innocuous degradation products at the end of their function.
Real-time analysis for Pollution Prevention Develop analytical methodologies for real-time monitoring and control prior to the formation of hazardous substances.
Inherently Safer Chemistry for Accident Prevention Choose substances and the form of a substance used in a chemical process to minimize the potential for chemical accidents.

Recyclability and Reusability of this compound in Industrial Cycles

There is currently no available information on the specific recyclability or reusability of this compound in industrial applications. The feasibility of recycling would depend on its use. If used as a solvent, recovery through distillation could be possible, depending on its boiling point and azeotropic behavior with other components in the mixture. Its potential as a reusable component would be contingent on its stability under process conditions.

Life Cycle Assessment of Manufacturing Pathways for this compound

A comprehensive Life Cycle Assessment (LCA) for the manufacturing of this compound has not been published. An LCA would evaluate the environmental impacts associated with all stages of its production, from raw material extraction to synthesis, purification, and waste disposal. dbu.de Key aspects to consider in a future LCA would include the energy consumption of the manufacturing process, the carbon footprint of the raw materials, and the environmental impact of any waste streams generated. epa.gov

Future Research Directions and Unexplored Avenues for 5 2 Methoxyethoxy Pentan 2 Ol

Development of Novel and Highly Efficient Synthetic Methods

Current synthetic routes to 5-(2-methoxyethoxy)pentan-2-ol (B6251485) can likely be improved in terms of efficiency, sustainability, and cost-effectiveness. Future research should focus on the development of novel synthetic methodologies. A key area of exploration would be the use of green chemistry principles to minimize waste and energy consumption.

One promising avenue is the development of catalytic systems for the selective etherification of a pentanediol (B8720305) precursor with a methoxyethylating agent. Research could focus on heterogeneous catalysts to simplify purification processes and enable catalyst recycling. Another area of interest is the exploration of flow chemistry for the synthesis of this compound. Continuous flow processes can offer superior control over reaction parameters, leading to higher yields and purity.

Synthetic Approach Potential Advantages Research Focus
Catalytic EtherificationHigh selectivity, potential for catalyst recyclingDevelopment of novel heterogeneous catalysts, optimization of reaction conditions
Flow ChemistryPrecise control over reaction parameters, improved safety and scalabilityReactor design, optimization of flow rates and residence times
BiocatalysisHigh stereoselectivity, environmentally friendly reaction conditionsIdentification and engineering of enzymes for the synthesis of chiral this compound

Exploration of Unconventional Reactivity Profiles and Novel Reaction Pathways

The presence of both a hydroxyl group and an ether linkage in this compound opens up possibilities for a range of chemical transformations. While the individual reactivity of alcohols and ethers is well-documented, the interplay between these two functional groups within the same molecule is an area ripe for investigation.

Future research could explore intramolecular cyclization reactions under various conditions to generate novel heterocyclic compounds. Additionally, the selective oxidation of the secondary alcohol to a ketone would yield 5-(2-methoxyethoxy)pentan-2-one, a potentially valuable intermediate for further functionalization. A deeper understanding of the cleavage of the ether bond under specific acidic or basic conditions could also lead to new synthetic applications.

Advanced Characterization Techniques for In-Situ Monitoring of Reactions

To gain a more profound understanding of the reaction kinetics and mechanisms involved in the synthesis and transformation of this compound, the application of advanced in-situ characterization techniques is crucial. Techniques such as in-situ Fourier Transform Infrared (FTIR) spectroscopy, Raman spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy could provide real-time data on the formation of intermediates and products.

This data would be invaluable for optimizing reaction conditions and developing more accurate kinetic models. For instance, in-situ monitoring could help in identifying reaction bottlenecks and designing strategies to overcome them, ultimately leading to more efficient and controlled chemical processes.

Discovery of New High-Performance Material Applications

The molecular structure of this compound suggests its potential use as a building block for a variety of high-performance materials. The hydroxyl group can serve as a reactive site for polymerization, leading to the formation of polyesters, polyurethanes, or polyethers with unique properties. The flexible ether chain could impart desirable characteristics such as low-temperature flexibility and enhanced solubility in these polymers.

Furthermore, this compound could find applications as a specialty solvent, a coalescing agent in paints and coatings, or as a component in functional fluids such as lubricants and hydraulic fluids. Its amphiphilic nature, arising from the polar hydroxyl group and the less polar ether and alkyl components, could also be exploited in formulation science.

Potential Application Key Properties of this compound Research Focus
Polymer Building BlockReactive hydroxyl group, flexible ether chainSynthesis and characterization of novel polymers, investigation of structure-property relationships
Specialty SolventGood solvency for a range of polar and non-polar substancesEvaluation of solvent properties, exploration of applications in various industries
Coalescing AgentAppropriate volatility and solvency for film formationFormulation and testing of coatings, optimization of performance characteristics
Functional Fluid ComponentGood thermal and oxidative stability, desirable viscosity characteristicsFormulation and testing of lubricants and hydraulic fluids, evaluation of performance under demanding conditions

Integration with Artificial Intelligence and Machine Learning for Predictive Chemistry and Materials Design

The application of artificial intelligence (AI) and machine learning (ML) is revolutionizing the field of chemistry and materials science. alchemy.cloud These powerful computational tools can be leveraged to accelerate the discovery and development of new applications for this compound.

AI and ML algorithms can be trained on existing chemical data to predict the physicochemical properties and reactivity of this compound and its derivatives. This predictive capability can guide experimental work, reducing the number of time-consuming and resource-intensive experiments required. Furthermore, generative models can be used to design new molecules based on this compound with optimized properties for specific applications.

Sustainable and Circular Economy Approaches for this compound Production and Utilization

In line with the growing global emphasis on sustainability and the circular economy, future research should focus on developing environmentally friendly approaches for the production and utilization of this compound. This includes the exploration of bio-based feedstocks for its synthesis. For instance, the pentan-2-ol backbone could potentially be derived from renewable resources.

Furthermore, research into the biodegradability of this compound and materials derived from it is essential to assess their environmental impact. The development of efficient recycling technologies for polymers and other materials containing this compound would also contribute to a more circular economy.

Q & A

Q. How does this compound compare to other secondary alcohols in peroxide formation risks?

  • Risk Assessment :
  • Monitor peroxide accumulation using iodometric titration. Secondary alcohols (e.g., 2-pentanol) are prone to autoxidation, especially when stored in light or with trace metals .
  • Mitigation: Add stabilizers like BHT or store under nitrogen .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.